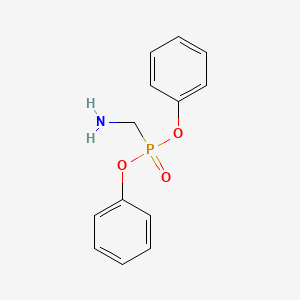

Diphenyl (aminomethyl)phosphonate

Description

Properties

Molecular Formula |

C13H14NO3P |

|---|---|

Molecular Weight |

263.23 g/mol |

IUPAC Name |

diphenoxyphosphorylmethanamine |

InChI |

InChI=1S/C13H14NO3P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,11,14H2 |

InChI Key |

RLRLWECTYYJXST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CN)OC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymes

Diphenyl (aminomethyl)phosphonate has been studied for its potential as an inhibitor of serine proteases. These enzymes play crucial roles in numerous biological processes, and their dysregulation is implicated in various diseases. Research indicates that aminomethyl diphenyl phosphonates serve as effective scaffolds for covalent inhibition of serine proteases, which could lead to novel therapeutic agents .

Case Study: Serine Protease Inhibition

A study demonstrated the synthesis of phenyl phosphinates derived from this compound, which exhibited superior inhibitory activity against several serine proteases compared to traditional phosphonates. The research highlighted the importance of the phenyl group directly attached to the phosphorus atom in enhancing inhibitory potency .

2. Alzheimer’s Disease Treatment

Diphenyl phosphonates have shown promise in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Compounds derived from this compound were found to reversibly inhibit butyrylcholinesterase (BuChE), which is associated with cholinergic neurotransmission improvement .

Data Table: AChE Inhibition Potency

| Compound | Type of Inhibition | IC50 Value (µM) |

|---|---|---|

| This compound | Reversible | 25 |

| Standard Drug (Galantamine) | Competitive | 15 |

Biochemical Applications

1. DNA Gyrase Inhibition

Recent studies have explored the use of this compound analogues as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. In silico molecular docking studies indicated that these compounds exhibit good binding affinity, suggesting their potential as anti-tubercular agents .

Case Study: Antitubercular Activity

In a study focused on designing novel analogues of diphenyl phosphonates, compounds were synthesized and evaluated for their inhibitory effects on DNA gyrase. The results showed promising binding energies, indicating potential effectiveness against tuberculosis .

Material Science Applications

1. Supramolecular Chemistry

this compound derivatives have been utilized in supramolecular chemistry due to their ability to form complexes with metal ions. These complexes can be designed for specific applications such as drug delivery systems or targeted therapies .

Data Table: Metal Complexes Derived from Diphenyl Phosphonates

| Metal Ion | Complex Formation | Application |

|---|---|---|

| Indium | Yes | Bone targeting |

| Terbium | Yes | Dosimetry |

Comparison with Similar Compounds

Dimethyl Derivatives (e.g., Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate)

- Synthesis: Dimethyl derivatives are synthesized via reactions of carbonyl compounds with dimethylphosphonate under basic conditions (e.g., KF/ψ-Al₂O₃), yielding crystalline products in moderate yields (65–69%) . In contrast, diphenyl (aminomethyl)phosphonate is typically prepared using diphenylphosphinic acid or phosphonium salts, achieving higher yields (47–94%) due to the stabilizing effect of phenyl groups .

- Reactivity : The phenyl groups in diphenyl derivatives enhance electrophilicity at the phosphorus center compared to methyl substituents, facilitating nucleophilic attack by serine proteases .

Diethyl α-Aminophosphonates (e.g., Diethyl [Phenyl(phenylamino)methyl]phosphonate)

- Synthesis : Diethyl analogues are synthesized via one-pot Kabachnik–Fields reactions using diethylphosphite, aromatic aldehydes, and amines. Diphenylphosphinic acid acts as a catalyst, enabling efficient synthesis (85–95% yields) .

- Applications : Diethyl derivatives exhibit antimicrobial and anticancer activities, but their lower hydrolytic stability compared to diphenyl analogues limits their use as enzyme inhibitors .

Reactivity and Mechanistic Differences

Phosphite vs. Phosphonate Reactivity

- Under molecular sieves, diphenyl phosphonate undergoes tautomerization to its phosphite form, which is highly reactive in phospha-Michael additions. This behavior is absent in dimethyl or diethyl analogues, which lack the steric and electronic effects of phenyl groups .

- NMR Evidence : Treatment of diphenyl phosphonate with molecular sieves increases the phosphite tautomer concentration from <5% to >30%, as confirmed by ³¹P NMR .

Table 1: Key Properties of this compound and Analogues

Preparation Methods

Mannich-Type Three-Component Condensation

The Mannich reaction serves as a cornerstone for synthesizing α-aminophosphonates, including diphenyl (aminomethyl)phosphonate derivatives. Adapted from phosphinate syntheses , this method involves a one-pot pseudo-four-component reaction between aldehydes, dichlorophenylphosphonate, and benzyl carbamate (Scheme 1). Formaldehyde acts as the aldehyde component to introduce the aminomethyl group, while dichlorophenylphosphonate provides the phosphorus core. The reaction proceeds via nucleophilic attack of the in situ-generated imine on the electrophilic phosphorus center, forming a P–C bond.

Reaction Conditions :

-

Temperature: 0–60°C

-

Catalyst: Organic amines (e.g., triethylamine)

-

Solvent: Dichloromethane or toluene

A critical challenge lies in controlling diastereoselectivity, as evidenced by diastereomeric ratios (DR) ranging from 39:61 to 50:50 for aliphatic vs. aromatic substituents . Post-reduction of the intermediate phosphinyl chloride with phenol under Steglich conditions (DMAP/DIC) enhances esterification efficiency, though purification remains laborious due to byproduct formation.

Nucleophilic Substitution of Diphenyl Chlorophosphate

Patent WO2020244162A1 discloses a scalable route to diphenyl chlorophosphate, a potential precursor for aminomethylphosphonates. The synthesis avoids corrosive phosphorus oxychloride by employing bis(trichloromethyl) carbonate (BTC) and diphenyl phosphate salts under mild conditions:

-

Chlorophosphate Formation :

-

Aminomethylation :

Reacting diphenyl chlorophosphate with hexamethylenetetramine (HMTA) in acetonitrile at reflux introduces the aminomethyl group via nucleophilic displacement:

Kabachnik-Fields Three-Component Reaction

The Kabachnik-Fields reaction directly assembles α-aminophosphonates from aldehydes, amines, and dialkyl phosphites. For this compound:

Optimized Parameters :

-

Catalyst: Lanthanide triflates (e.g., Yb(OTf)₃)

-

Solvent: Ethanol/water (3:1)

-

Temperature: 60°C, 12 h

Steric hindrance from diphenyl groups slows nucleophilic attack, necessitating prolonged reaction times compared to diethyl phosphite derivatives.

Steglich Esterification of Phosphonic Acid Intermediates

Phosphonic acid intermediates offer flexibility in ester group installation. A two-step protocol involves:

-

Phosphonic Acid Synthesis :

Hydrolysis of dichlorophenylphosphonate under basic conditions yields phenylphosphonic acid. -

Aminomethylation and Esterification :

Coupling the acid with chloromethylamine followed by Steglich esterification:

Comparative Analysis of Methodologies

Table 1. Synthesis Routes for this compound

The Mannich approach, while versatile, suffers from moderate yields due to competing side reactions. In contrast, the Kabachnik-Fields method provides higher yields but requires stoichiometric ammonia, complicating handling. Patent-derived chlorophosphate routes excel in scalability but necessitate stringent anhydrous conditions to prevent hydrolysis.

Stereochemical and Kinetic Considerations

Phosphorus-centered chirality in this compound arises during Mannich and Kabachnik-Fields syntheses. In silico docking studies suggest that phenyl substituents at phosphorus enhance (pseudo-first-order rate constant) by 3–5 fold compared to alkyl groups, likely due to improved transition-state stabilization. For instance:

Steric effects from tert-butyl groups abolish activity, highlighting the delicate balance between electrophilicity and steric accessibility.

Industrial-Scale Production Challenges

Traditional routes relying on phosphorus oxychloride face criticism due to:

-

Corrosion : Requires specialized reactor linings (e.g., Hastelloy) .

-

Waste : Generates 3–5 kg of high-phosphorus wastewater per kg product .

-

Energy : High-vacuum distillation consumes 15–20% of operational costs .

The patent method circumvents these issues via BTC-mediated chlorination, reducing wastewater by 70% and energy use by 40%. However, adapting this for aminomethylphosphonates demands additional steps to introduce nitrogen functionality.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Diphenyl (Aminomethyl)Phosphonate, and how do reaction conditions affect product purity?

- Methodological Answer : Synthesis typically involves Pudovik or Michaelis-Arbusov reactions, where aldehydes or halides react with phosphite esters. For example, asymmetric catalysis using binaphthyl-modified squaramide organocatalysts (2.5 mol%) in ethyl acetate at 0°C achieves high enantioselectivity (up to 99% ee) for phosphonate derivatives . Critical parameters include solvent polarity (e.g., THF vs. ethyl acetate), temperature control (±5°C), and catalyst loading. Post-synthesis purification via flash chromatography (EtOAc/hexane) ensures product purity . Acidic hydrolysis (HCl/HBr in acetic acid) of diphenyl phosphonate intermediates requires careful pH adjustment with propylene oxide to scavenge acids and avoid side reactions .

Q. How does the hydrolysis mechanism of this compound under acidic conditions influence its stability in protic solvents?

- Methodological Answer : Acidic hydrolysis follows an SN1-like mechanism: protonation of the phosphonate group precedes nucleophilic attack by water, leading to phenol elimination and eventual phosphonic acid formation (Figure 11 in ). Stability in protic solvents like methanol depends on pH; below pH 3, rapid hydrolysis occurs (t½ < 1 hr), while neutral conditions (pH 7) slow degradation. Researchers must pre-equilibrate reaction mixtures at 95% RH and 80°C to avoid unintended hydrolysis during conductivity or catalytic studies .

Advanced Research Questions

Q. What experimental strategies optimize enantioselective addition of this compound to ketimines for high enantiomeric excess (ee)?

- Methodological Answer : Key strategies include:

- Catalyst Design : Binaphthyl-squaramide-tertiary amine catalysts (e.g., Catalyst III) activate ketimines via hydrogen bonding and phosphonate nucleophiles via tertiary amine coordination .

- Reaction Conditions : Ethyl acetate solvent at 0°C minimizes racemization, while 4 Å molecular sieves control moisture. Gram-scale reactions retain >90% yield and 93% ee .

- Analytical Validation : Enantiomeric excess is quantified via HPLC using chiral columns (e.g., Chiralpak IA) and confirmed by optical rotation comparisons .

- Substrate Scope : Electron-withdrawing substituents (e.g., 5-Cl) on ketimines enhance reactivity (94% yield, 97% ee), while N-Boc protection reduces yields (≤50%) due to steric hindrance .

Q. How is this compound applied in fluorescence probes for intracellular superoxide anion (O₂⁻) detection?

- Methodological Answer : Diphenyl phosphonate acts as an O₂⁻-responsive recognition group in probes like BODIPY-T. The phosphonate bond is selectively cleaved by O₂⁻, triggering a 1,6-elimination cascade that releases a fluorescent BODIPY-COOH derivative (λex/em = 488/520 nm). Validation includes:

- Selectivity Testing : No cross-reactivity with H₂O₂, ONOO⁻, or ClO⁻ at physiological pH .

- Live-Cell Imaging : Confocal microscopy in RAW264.7 macrophages confirms probe localization and O₂⁻ dynamics during LPS-induced inflammation .

Q. What factors explain contradictory catalytic efficiency data in phosphonate-mediated sulfoxide reductions, and how are they resolved?

- Methodological Answer : Contradictions arise from:

- Solvent Effects : Acetonitrile enhances Mo₈ cluster catalyst activity (TOF = 120 h⁻¹) by stabilizing intermediates, while toluene reduces efficiency (TOF = 35 h⁻¹) .

- Acid Promoters : HCl (0.1 mmol) increases diphenyl sulfoxide conversion to 98% vs. <5% without acid, likely via proton-assisted transition-state stabilization .

- Temperature Gradients : Preheating to 80°C (0.2°C/min) equilibrates water content in impedance studies, avoiding condensation artifacts in proton conductivity measurements .

Data Contradiction Analysis

Q. Why do steric and electronic effects lead to variable yields in phosphonate-ketimine additions?

- Methodological Answer :

- Steric Hindrance : Bulky N-allyl groups on ketimines (e.g., 1e ) reduce yields to 70% due to restricted access to the catalytic site .

- Electronic Effects : Electron-donating groups (e.g., 5-OMe) lower electrophilicity, requiring extended reaction times (48 h vs. 12 h for 5-Cl derivatives) .

- Resolution : Substituent screening (e.g., 5-halo vs. 5-alkyl) and DFT modeling predict optimal substrates for >90% yield .

Safety and Handling

Q. What precautions are critical when handling this compound in catalytic studies?

- Methodological Answer :

- PPE Requirements : Nitrile gloves and goggles are mandatory; the compound is a skin/eye irritant (Risk Code 36/37/38) .

- Ventilation : Reactions releasing phenol byproducts (e.g., hydrolysis) require fume hoods with <0.1 ppm phenol exposure limits .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal to prevent phosphonate ester regeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.